molecular formula C22H21BrN4O2S B2787410 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one CAS No. 2034520-43-7

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

Cat. No. B2787410
CAS RN: 2034520-43-7
M. Wt: 485.4
InChI Key: IGPDPQPXWIYIJG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a bromophenyl group, an oxadiazole ring, a thioether linkage, and a quinazolinone moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and oxadiazole groups would likely contribute to the compound’s aromaticity . The thioether linkage could provide flexibility in the molecule’s conformation .


Chemical Reactions Analysis

The bromine atom in the bromophenyl group could potentially undergo nucleophilic substitution reactions. The oxadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Future Directions

The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

A related compound, indoleamine 2,3-dioxygenase-1 (ido1), has been identified as a potential target for the next generation of cancer immunotherapies . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan into kynurenine. This process can suppress T-cell function and enable cancer cells to evade the immune system .

Mode of Action

This can restore T-cell function and enhance the immune system’s ability to target cancer cells .

Biochemical Pathways

The compound’s interaction with IDO1 affects the tryptophan-kynurenine pathway. By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, a process that can suppress T-cell function. The inhibition of this pathway can therefore enhance the immune response against cancer cells .

Result of Action

The inhibition of IDO1 and the subsequent prevention of tryptophan degradation into kynurenine can restore T-cell function and enhance the immune system’s ability to target cancer cells . This could potentially lead to a reduction in tumor growth and size.

properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2S/c1-2-3-6-12-27-21(28)17-10-4-5-11-18(17)24-22(27)30-14-19-25-20(26-29-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPDPQPXWIYIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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